molecular formula C8H16NOP B7754521 2-Dipropylphosphorylacetonitrile

2-Dipropylphosphorylacetonitrile

Cat. No.: B7754521
M. Wt: 173.19 g/mol
InChI Key: GBAPQPNZSHEMDY-UHFFFAOYSA-N
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Description

2-Dipropylphosphorylacetonitrile is an organic compound that features a phosphoryl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dipropylphosphorylacetonitrile typically involves the reaction of dipropylphosphoryl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

(C3H7O)2PCl+CH3CN(C3H7O)2PCH2CN+HCl\text{(C}_3\text{H}_7\text{O)}_2\text{PCl} + \text{CH}_3\text{CN} \rightarrow \text{(C}_3\text{H}_7\text{O)}_2\text{PCH}_2\text{CN} + \text{HCl} (C3​H7​O)2​PCl+CH3​CN→(C3​H7​O)2​PCH2​CN+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dipropylphosphorylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Dipropylphosphorylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dipropylphosphorylacetonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dipropylphosphorylacetamide
  • 2-Dipropylphosphorylpropionitrile
  • 2-Dipropylphosphorylbutyronitrile

Uniqueness

2-Dipropylphosphorylacetonitrile is unique due to its specific combination of a phosphoryl group and a nitrile group, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

2-dipropylphosphorylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NOP/c1-3-6-11(10,7-4-2)8-5-9/h3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAPQPNZSHEMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(CCC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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